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molecular formula C8H11ClN2 B048786 N-((6-Chloropyridin-3-yl)methyl)ethanamine CAS No. 120739-77-7

N-((6-Chloropyridin-3-yl)methyl)ethanamine

Cat. No. B048786
M. Wt: 170.64 g/mol
InChI Key: VLDUMLMCDDLHCN-UHFFFAOYSA-N
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Patent
US08563546B2

Procedure details

65-70% ethylamine solution (70 g, 1 mol), acetonitrile 50 mL were added into a three necked round bottom flask mounted with pressure-equalizing dropping funnel and thermometer. The solution was stirred in ice bath for 15 min to control the temperature near 0° C. Then, 2-chloro-5-(chloromethyl)pyridine (16.10 g, 0.10 mol) in 25 ml acetonitrile was added by pressure-equalizing dropping funnel in 3.5 hrs with a speed of 3 drop/min. After completion, water was added and the reaction mixture was extracted with DCM. The organic phase was collected, thereby obtaining 14 g N-((6-chloropyridin-3-yl)methyl)ethanamine as oil with 70% yield. GC-MS: m/z (%)=170 ([M]+, 20), 155 (80), 126 (100), 114 (10), 90 (12).
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
16.1 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:3])[CH3:2].[Cl:4][C:5]1[CH:10]=[CH:9][C:8]([CH2:11]Cl)=[CH:7][N:6]=1.O>C(#N)C>[Cl:4][C:5]1[N:6]=[CH:7][C:8]([CH2:11][NH:3][CH2:1][CH3:2])=[CH:9][CH:10]=1

Inputs

Step One
Name
Quantity
70 g
Type
reactant
Smiles
C(C)N
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
16.1 g
Type
reactant
Smiles
ClC1=NC=C(C=C1)CCl
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)#N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred in ice bath for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
near 0° C
CUSTOM
Type
CUSTOM
Details
in 3.5 hrs
Duration
3.5 h
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted with DCM
CUSTOM
Type
CUSTOM
Details
The organic phase was collected

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC1=CC=C(C=N1)CNCC
Measurements
Type Value Analysis
AMOUNT: MASS 14 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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